(E)-4,4,5,5-Tetramethyl-2-(2-(1,2,2-trimethylcyclopropyl)vinyl)-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-[2-(1,2,2-trimethylcyclopropyl)ethenyl]-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. It is known for its utility in various organic synthesis reactions, particularly in the field of borylation and hydroboration. This compound is characterized by its unique structure, which includes a dioxaborolane ring and a cyclopropyl group, making it a versatile reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-[2-(1,2,2-trimethylcyclopropyl)ethenyl]-1,3,2-dioxaborolane typically involves the reaction of pinacol with boron-containing reagents. One common method is the hydroboration of alkenes or alkynes in the presence of transition metal catalysts. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to slightly elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-[2-(1,2,2-trimethylcyclopropyl)ethenyl]-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Hydroboration: It reacts with alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts to form organoboron compounds.
Coupling Reactions: It can couple with aryl iodides in the presence of copper catalysts to form aryl boronates.
Common Reagents and Conditions
Palladium Catalysts: Used in borylation reactions.
Copper Catalysts: Used in coupling reactions with aryl iodides.
Transition Metal Catalysts: Used in hydroboration reactions.
Major Products
The major products formed from these reactions include various organoboron compounds, which are valuable intermediates in organic synthesis.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-[2-(1,2,2-trimethylcyclopropyl)ethenyl]-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: It is widely used in the synthesis of complex organic molecules, particularly in the formation of carbon-boron bonds.
Biology: Organoboron compounds derived from this reagent are used in the development of pharmaceuticals and agrochemicals.
Medicine: It plays a role in the synthesis of boron-containing drugs, which have potential therapeutic applications.
Mechanism of Action
The mechanism by which 4,4,5,5-tetramethyl-2-[2-(1,2,2-trimethylcyclopropyl)ethenyl]-1,3,2-dioxaborolane exerts its effects involves the formation of boron-carbon bonds. The dioxaborolane ring facilitates the transfer of the boron atom to the target molecule, often through a catalytic process involving transition metals. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used.
Comparison with Similar Compounds
Similar Compounds
Pinacolborane: Another boronic ester with similar reactivity but different structural features.
Bis(pinacolato)diboron: A dimeric boronic ester used in similar types of reactions.
Catecholborane: A boronic ester with a catechol moiety, used in hydroboration reactions.
Uniqueness
4,4,5,5-Tetramethyl-2-[2-(1,2,2-trimethylcyclopropyl)ethenyl]-1,3,2-dioxaborolane is unique due to its combination of a dioxaborolane ring and a cyclopropyl group, which imparts distinct reactivity and selectivity in various organic transformations. Its ability to participate in a wide range of reactions makes it a valuable reagent in synthetic chemistry.
Properties
Molecular Formula |
C14H25BO2 |
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Molecular Weight |
236.16 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[(E)-2-(1,2,2-trimethylcyclopropyl)ethenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H25BO2/c1-11(2)10-14(11,7)8-9-15-16-12(3,4)13(5,6)17-15/h8-9H,10H2,1-7H3/b9-8+ |
InChI Key |
MLDILUJVQJMJLX-CMDGGOBGSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2(CC2(C)C)C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2(CC2(C)C)C |
Origin of Product |
United States |
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